2-(3-Benzoylphenyl)propionitrile, (R)-
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Overview
Description
2-(3-Benzoylphenyl)propionitrile, ®- is an organic compound with the molecular formula CH3CH(C6H4COC6H5)CN. It is a precursor for ketoprofen, a widely used anti-inflammatory drug
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Benzoylphenyl)propionitrile typically involves the reaction of benzoyl chloride with 3-phenylpropionitrile in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of 2-(3-Benzoylphenyl)propionitrile follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalytic systems and continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
2-(3-Benzoylphenyl)propionitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The benzoyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Benzophenone derivatives or benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Halogenated or nitrated benzoyl derivatives.
Scientific Research Applications
2-(3-Benzoylphenyl)propionitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Precursor for the synthesis of ketoprofen, an anti-inflammatory drug.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Benzoylphenyl)propionitrile involves its conversion to ketoprofen, which inhibits the cyclooxygenase (COX) enzymes. This inhibition reduces the production of prostaglandins, thereby exerting anti-inflammatory and analgesic effects . The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the arachidonic acid cascade .
Comparison with Similar Compounds
Similar Compounds
Ketoprofen: A direct derivative of 2-(3-Benzoylphenyl)propionitrile, used as an anti-inflammatory drug.
Ibuprofen: Another nonsteroidal anti-inflammatory drug (NSAID) with a similar mechanism of action.
Naproxen: An NSAID with similar therapeutic effects but different chemical structure.
Uniqueness
2-(3-Benzoylphenyl)propionitrile is unique due to its specific structure, which allows it to be a precursor for ketoprofen. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .
Properties
CAS No. |
161527-65-7 |
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Molecular Formula |
C16H13NO |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
(2R)-2-(3-benzoylphenyl)propanenitrile |
InChI |
InChI=1S/C16H13NO/c1-12(11-17)14-8-5-9-15(10-14)16(18)13-6-3-2-4-7-13/h2-10,12H,1H3/t12-/m0/s1 |
InChI Key |
RGYOCHMZSLUCNP-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@@H](C#N)C1=CC(=CC=C1)C(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C#N)C1=CC(=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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